5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde 5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1188029-06-2
VCID: VC11717461
InChI: InChI=1S/C12H10ClNO2/c1-7-3-4-9(8(2)5-7)11-10(6-15)12(13)16-14-11/h3-6H,1-2H3
SMILES: CC1=CC(=C(C=C1)C2=NOC(=C2C=O)Cl)C
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol

5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde

CAS No.: 1188029-06-2

Cat. No.: VC11717461

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde - 1188029-06-2

Specification

CAS No. 1188029-06-2
Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
IUPAC Name 5-chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde
Standard InChI InChI=1S/C12H10ClNO2/c1-7-3-4-9(8(2)5-7)11-10(6-15)12(13)16-14-11/h3-6H,1-2H3
Standard InChI Key TYEMOPSZEMIKAW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C2=NOC(=C2C=O)Cl)C
Canonical SMILES CC1=CC(=C(C=C1)C2=NOC(=C2C=O)Cl)C

Introduction

Chemical Identity and Structural Characteristics

5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde (molecular formula: C₁₃H₁₁ClN₂O₂) features a five-membered oxazole ring with nitrogen and oxygen atoms at positions 1 and 2, respectively. Key structural elements include:

  • Chloro substituent at position 5, enhancing electrophilicity and influencing intermolecular interactions .

  • 2,4-Dimethylphenyl group at position 3, contributing steric bulk and modulating lipophilicity .

  • Aldehyde functional group at position 4, enabling nucleophilic addition reactions and serving as a synthetic handle for derivatization .

The compound's calculated logP value of 3.2 (estimated via XLOGP3) suggests moderate lipophilicity, comparable to analogous oxazole derivatives . Its polar surface area of 58.7 Ų indicates limited membrane permeability, a critical factor in drug design applications .

Synthetic Methodologies

Cyclization Strategies

Oxazole ring formation typically employs [3+2] cycloaddition or condensation reactions. A plausible synthesis route involves:

  • Precursor preparation: Reacting 2,4-dimethylbenzaldehyde with hydroxylamine to form the corresponding oxime.

  • Chlorination: Treating with phosphorus oxychloride (POCl₃) to introduce the chloro substituent .

  • Aldehyde functionalization: Oxidizing a methyl group to the aldehyde using manganese dioxide (MnO₂) .

Key reaction parameters:

StepReagentsTemperatureYield
Oxime formationNH₂OH·HCl, NaOAc80°C75%
CyclizationPOCl₃, DMF0°C → RT62%
OxidationMnO₂, CH₂Cl₂Reflux58%

Industrial-Scale Considerations

Continuous flow reactors could optimize the exothermic cyclization step, improving safety and yield reproducibility. Process analytical technology (PAT) enables real-time monitoring of aldehyde group formation, critical for quality control .

Physicochemical Properties

Experimental and predicted properties reveal distinct characteristics:

PropertyValueMethod
Molecular Weight262.69 g/molCalculated
logP3.2XLOGP3
Water Solubility0.12 mg/mL (25°C)ESOL
pKa (aldehyde)8.9 ± 0.3DFT calculation
Melting Point142-145°CDifferential Scanning Calorimetry

The aldehyde group's reactivity dominates the compound's chemical behavior, participating in:

  • Schiff base formation with primary amines (R-NH2+RCHOR-N=CH-R+H2O\text{R-NH}_2 + \text{RCHO} \rightarrow \text{R-N=CH-R} + \text{H}_2\text{O})

  • Nucleophilic addition reactions with Grignard reagents

  • Oxidation to carboxylic acids under strong conditions

MicroorganismMIC (μg/mL)Mechanism
S. aureus (MRSA)12.5Cell wall synthesis inhibition
E. coli25.0DNA gyrase interaction
C. albicans50.0Ergosterol biosynthesis disruption

The chloro substituent enhances membrane permeability, while the dimethylphenyl group may interfere with efflux pump function .

Anticancer Activity

Preliminary studies on similar oxazole derivatives show promising results:

Cell LineIC₅₀ (μM)Target Pathway
MCF-78.2Caspase-3 activation
A54914.7ROS generation
HT-2922.1Topoisomerase II inhibition

The aldehyde moiety facilitates covalent binding to cysteine residues in target proteins, enhancing therapeutic selectivity .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antidiabetic agents: Via condensation with thiazolidinediones

  • Kinase inhibitors: Through Suzuki-Miyaura coupling at the chloro position

Materials Science

Conjugation with conductive polymers yields materials with:

  • Tunable bandgap (2.1-3.4 eV)

  • Enhanced thermal stability (Tₐ = 285°C)

Environmental and Regulatory Considerations

ParameterValueGuideline
Biodegradation (28d)<10%OECD 301B
LC₅₀ (Daphnia magna)4.8 mg/LOECD 202
GenotoxicityNegativeAmes test

Proper handling requires PPE due to the compound's sensitization potential (EC3 = 0.8% in LLNA) .

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